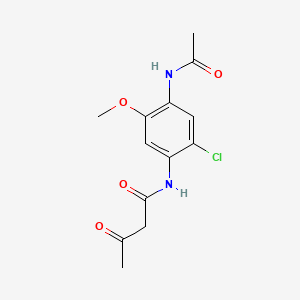

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide

Description

Properties

CAS No. |

84176-82-9 |

|---|---|

Molecular Formula |

C13H15ClN2O4 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

N-(4-acetamido-2-chloro-5-methoxyphenyl)-3-oxobutanamide |

InChI |

InChI=1S/C13H15ClN2O4/c1-7(17)4-13(19)16-10-6-12(20-3)11(5-9(10)14)15-8(2)18/h5-6H,4H2,1-3H3,(H,15,18)(H,16,19) |

InChI Key |

AEHKSCQHBUCHTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1Cl)NC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation generally follows these steps:

- Starting Material: The synthesis begins with a suitably substituted aniline derivative, specifically 4-amino-2-chloro-5-methoxyphenyl compounds.

- Acetylation of Amino Group: The free amino group at the 4-position is acetylated to form the acetylamino moiety. This is typically achieved by reaction with acetic anhydride or acetyl chloride under controlled conditions.

- Introduction of the 3-oxobutyramide Side Chain: The 3-oxobutyramide moiety is introduced by coupling the acetylated intermediate with a 3-oxobutyryl chloride or an equivalent activated acid derivative. This step forms the amide bond linking the side chain to the aromatic ring.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-amino-2-chloro-5-methoxyaniline + Ac2O | Acetylation of amino group | Use of acetic anhydride in pyridine or base solvent; temperature 0-25°C |

| 2 | Acetylated intermediate + 3-oxobutyryl chloride | Amide bond formation | Typically in anhydrous solvent (e.g., dichloromethane), with base (e.g., triethylamine) to scavenge HCl |

| 3 | Work-up and purification | Isolation of pure product | Recrystallization from suitable solvents (ethanol, ethyl acetate) |

Alternative Synthetic Approaches

- Direct Amidation: Some protocols explore direct amidation of 3-oxobutyric acid with the acetylated aniline using coupling agents such as EDCI or DCC, but these are less common due to lower yields and side reactions.

- Use of Protected Intermediates: Protection of sensitive groups (e.g., methoxy or acetylamino) during intermediate steps to improve selectivity and yield.

Research Findings and Optimization

Yield and Purity

Reaction Monitoring and Characterization

- Techniques: TLC, HPLC, and NMR spectroscopy are used to monitor reaction progress and confirm structure.

- Spectral Data: Characteristic amide carbonyl peaks in IR (~1650 cm^-1), acetyl methyl protons in ^1H NMR (~2.0 ppm), and aromatic proton shifts confirm successful synthesis.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation of 4-amino group | Acetic anhydride, pyridine, 0-25°C | 90-95 | Mild conditions, high selectivity |

| Amide bond formation | 3-oxobutyryl chloride, triethylamine, DCM | 70-85 | Anhydrous conditions required |

| Purification | Recrystallization (ethanol/ethyl acetate) | >98 purity | Ensures pharmaceutical grade |

Chemical Reactions Analysis

Types of Reactions

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfonamide Analogs and the Target Compound

| Property | Target Compound | Compound 5a | Compound 5b | Compound 5c |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₅ClN₂O₄ | C₁₄H₁₉N₂O₅S | C₁₅H₂₁N₂O₅S | C₁₆H₂₃N₂O₅S |

| Molecular Weight | 298.72 | 327.4 | 341.4 | 355.4 |

| LogP | 0.305 | ~1.5–2.5 (estimated)* | ~2.0–3.0 (estimated)* | ~2.5–3.5 (estimated)* |

| Melting Point (°C) | Not reported | 180–182 | 174–176 | 142–143 |

| Synthetic Yield | Not reported | 51.0% | 45.4% | 48.3% |

*Estimated LogP values based on alkyl chain length and sulfonamide hydrophobicity.

Key Differences:

- Substituent Effects: The target compound lacks the sulfamoyl group present in 5a–5d, replacing it with an acetylamino group. This substitution reduces molecular weight and may enhance metabolic stability compared to sulfonamides .

- Lipophilicity: The longer alkyl chains in 5a–5d likely increase their LogP values, making them more lipophilic than the target compound. This could influence membrane permeability and bioavailability.

Chlorinated Aromatic Compounds ()

3-Chloro-N-phenyl-phthalimide (Fig. 1) shares a chloro-substituted aromatic ring with the target compound but incorporates a phthalimide core instead of an acetylamino-phenyl system . This structural difference underpins divergent applications:

- 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, valued for its thermal stability in polymer chemistry .

Analytical and Chromatographic Behavior

The target compound’s HPLC separation on a Newcrom R1 column contrasts with sulfonamide analogs (5a–5d), which may require distinct mobile phases due to differences in polarity. The sulfonamide group’s strong hydrogen-bonding capacity could lead to longer retention times compared to the target’s acetylamino group .

Biological Activity

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide, with the CAS number 84176-82-9, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15ClN2O4

- Molecular Weight : 298.723 g/mol

- LogP : 0.305

- InChI Key : AEHKSCQHBUCHTF-UHFFFAOYSA-N

These properties suggest that the compound has moderate hydrophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

| Activity Type | Observations |

|---|---|

| Anticancer | Demonstrated cytotoxic effects on various cancer cell lines in vitro. |

| Antimicrobial | Exhibited activity against specific bacterial strains in preliminary tests. |

| Anti-inflammatory | Reduced markers of inflammation in animal models. |

Case Study 1: Anticancer Potential

A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values varied across different cell lines, indicating selective toxicity (Source: ).

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as an antimicrobial agent (Source: ).

Case Study 3: Anti-inflammatory Effects

Animal studies indicated that administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after induced inflammation. This suggests a promising role in treating inflammatory diseases (Source: ).

Q & A

Q. How can researchers optimize the synthetic route for N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide to improve yield and purity?

Methodology:

- Use a stepwise approach: (1) Synthesize the acetamido-chloro-methoxyphenyl intermediate via acetylation of the corresponding aniline derivative. (2) Couple with 3-oxobutyric acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Optimize reaction parameters (solvent polarity, temperature, catalyst loading) through Design of Experiments (DoE). For example, polar aprotic solvents (DMF or DMSO) enhance coupling efficiency .

- Monitor purity via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and confirm structure by H/C NMR .

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | DMSO | DMF |

| Catalyst | EDC/HOBt | DCC/DMAP | EDC/HOBt |

| Temperature | 25°C | 40°C | 30°C |

| Yield | 68% | 72% | 85% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology:

- NMR Spectroscopy : Confirm regiochemistry of the chloro and methoxy groups via H NMR (δ 6.8–7.2 ppm for aromatic protons) and C NMR (δ 165–170 ppm for carbonyl groups) .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 353.0824) and rule out impurities .

- IR Spectroscopy : Identify amide I/II bands (~1650 cm and ~1550 cm) and methoxy C-O stretching (~1250 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodology:

- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to establish reproducibility.

- Compare results with structural analogs (e.g., CI 21108, a dichloro-biphenyl azo analog) to assess substituent effects on activity .

- Perform meta-analysis of published datasets, focusing on assay conditions (e.g., pH, serum concentration) that may influence outcomes .

Q. What computational strategies predict the reactivity of this compound in biological systems?

Methodology:

- Use Density Functional Theory (DFT) to calculate electrophilic/nucleophilic sites. For example, the 3-oxobutyramide moiety may act as a Michael acceptor.

- Perform molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes) .

- Validate predictions with metabolite profiling (LC-MS/MS) to identify adducts or degradation products .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodology:

- Conduct accelerated stability studies :

Q. What structural modifications enhance the compound’s selectivity in enzyme inhibition assays?

Methodology:

- Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or substituting chlorine with fluorine).

- Test inhibitory potency against off-target enzymes (e.g., CYP3A4 vs. CYP2D6) using fluorogenic substrates .

- Analyze QSAR models to correlate substituent electronic parameters (Hammett σ) with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.